Product packaging for (S)-1-(3-Methylpiperazin-1-yl)ethanone(Cat. No.:CAS No. 612493-89-7)

(S)-1-(3-Methylpiperazin-1-yl)ethanone

Cat. No.: B3274680
CAS No.: 612493-89-7
M. Wt: 142.2 g/mol
InChI Key: BRAYYCBKNOERRJ-LURJTMIESA-N
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Description

Significance of Stereochemistry in Heterocyclic Chemistry Research

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are fundamental to many areas of chemical and biological science. The introduction of a chiral center—a carbon atom bonded to four different groups—into a heterocyclic ring gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. This seemingly subtle difference can have profound consequences on a molecule's biological activity. acs.org For instance, one stereoisomer of a drug might be a potent therapeutic agent, while its mirror image could be inactive or even toxic.

The precise three-dimensional architecture of a heterocyclic compound dictates how it interacts with biological targets like enzymes and receptors, which are themselves chiral. This lock-and-key relationship underscores the critical importance of stereochemistry in drug design and development, compelling chemists to devise synthetic methods that can selectively produce a single, desired stereoisomer.

Overview of Chiral Piperazine (B1678402) Scaffolds as Versatile Building Blocks in Chemical Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means it is a structural motif that is frequently found in biologically active compounds across a wide range of therapeutic areas. nih.govresearchgate.net The versatility of the piperazine scaffold stems from several key features:

Its two nitrogen atoms provide sites for chemical modification, allowing for the attachment of various functional groups to tune the molecule's properties.

The piperazine ring can adopt different conformations, influencing how the molecule presents its functional groups for interaction with biological targets.

The introduction of chirality into the piperazine ring, for example by adding a substituent like a methyl group on one of the carbon atoms, creates opportunities for highly specific molecular recognition.

These characteristics make chiral piperazine derivatives highly sought-after building blocks in the synthesis of complex molecules with potential therapeutic applications, including anticancer, antiviral, and antidepressant agents. researchgate.net

Unique Structural Features and Research Interest in (S)-1-(3-Methylpiperazin-1-yl)ethanone

This compound is a chiral N-acylated piperazine that has garnered interest due to its specific combination of structural elements. The "S" designation refers to the specific stereochemical configuration at the chiral center (the carbon atom bearing the methyl group). The presence of the acetyl group on one of the nitrogen atoms and the methyl group on a carbon atom of the ring gives this molecule a unique conformational profile and reactivity.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs are subjects of significant investigation. The N-acetyl group influences the electronic properties and conformational flexibility of the piperazine ring. Conformational analysis of related N-acylated piperazines has shown that the rotation around the amide bond is restricted, leading to the existence of different conformers at room temperature. The interplay between the N-acetylation and the C3-methylation in this compound is a key area of interest for understanding its potential interactions with biological targets.

The synthesis of chiral 2-methylpiperazine (B152721), a closely related structure, has been approached through various methods, including resolution with chiral reagents and synthesis from chiral starting materials. Asymmetric synthesis of C-substituted piperazines is a significant area of research, aiming to create these valuable building blocks with high enantiomeric purity. researchgate.netrsc.org

Current Research Landscape and Future Directions for Chiral N-Acetyl Piperazine Systems

The current research landscape for chiral N-acetyl piperazine systems is vibrant and focused on several key areas. A major thrust is the development of novel and efficient synthetic methodologies to access these compounds with high stereochemical control. rsc.org This includes the use of chiral auxiliaries, catalytic asymmetric methods, and the derivatization of readily available chiral starting materials like amino acids. researchgate.netrsc.org

There is also a growing interest in the application of these chiral scaffolds in drug discovery. nih.govthieme-connect.comresearchgate.net Researchers are exploring how modifications to the N-acetyl group and the substituents on the piperazine ring can modulate the biological activity of these compounds. For example, N-methylpiperazine chalcones have been investigated as potential inhibitors of enzymes relevant to neurodegenerative diseases. nih.gov

Future directions in this field are likely to involve:

Expansion of Chemical Space: The development of new synthetic methods will enable the creation of a wider diversity of chiral N-acetyl piperazine derivatives with different substitution patterns. rsc.org

Advanced Conformational Studies: Detailed computational and experimental studies will provide a deeper understanding of the conformational preferences of these molecules, aiding in the rational design of new drugs.

Applications in Catalysis: Chiral piperazine derivatives have shown promise as ligands in asymmetric catalysis, and this is an area with potential for significant growth. acs.orgnih.govorganic-chemistry.org

Development of Novel Therapeutics: The unique structural and chemical properties of chiral N-acetyl piperazines will continue to be exploited in the search for new and more effective treatments for a range of diseases. researchgate.net

The exploration of compounds like this compound and its analogs is a testament to the enduring importance of stereochemistry and heterocyclic chemistry in the quest for innovative molecular solutions.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound612493-89-7C₇H₁₄N₂O142.20
(R)-(+)-2-Methylpiperazine74879-18-8C₅H₁₂N₂100.16
N-Acetylpiperazine13889-98-0C₆H₁₂N₂O128.17

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B3274680 (S)-1-(3-Methylpiperazin-1-yl)ethanone CAS No. 612493-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3S)-3-methylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYYCBKNOERRJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279795
Record name 1-[(3S)-3-Methyl-1-piperazinyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612493-89-7
Record name 1-[(3S)-3-Methyl-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612493-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3S)-3-Methyl-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthetic Methodologies for S 1 3 Methylpiperazin 1 Yl Ethanone and Analogues

Strategies for Asymmetric Construction of the Piperazine (B1678402) Core

The primary challenge in synthesizing chiral piperazines lies in the effective control of stereochemistry at the substituted carbon atoms. Various strategies have been developed to address this, including diastereoselective and enantioselective approaches to key precursors, chirality transfer methods, and the use of enantioselective catalysis.

Diastereoselective and Enantioselective Approaches to 3-Methylpiperazine Precursors

A fundamental approach to chiral 3-methylpiperazine involves the synthesis of chiral precursors where the stereocenter is established early in the synthetic sequence. These methods often rely on the use of chiral auxiliaries or the diastereoselective alkylation of piperazine-2,5-dione derivatives. acs.org For instance, the alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives provides a convenient route to both (S)- and (R)-alanine, showcasing the utility of this scaffold in asymmetric synthesis. acs.org

Another strategy involves the catalytic asymmetric hydrogenation of pyrazines. This method has been successfully employed for the synthesis of a variety of chiral piperazines, including those with 3-substituents, with high enantioselectivity (up to 96% ee). researchgate.netacs.org The process often involves the activation of the pyrazine (B50134) ring with alkyl halides followed by hydrogenation using an iridium catalyst. researchgate.netacs.org

The synthesis of chiral 2-methylpiperazine (B152721) has been achieved through several routes, including resolution with chiral reagents, synthesis from chiral starting materials, and the direct creation of the chiral center. researchgate.net These approaches highlight the diverse strategies available for accessing enantiopure piperazine building blocks.

A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported for the synthesis of 2,6-disubstituted piperazines. rsc.org This method utilizes a homochiral cyclic sulfamidate to construct an aminoalkene precursor, which then undergoes cyclization to form the piperazine ring with a trans configuration. rsc.org

Visible light-mediated epimerization offers a powerful tool for accessing the more stable diastereomer of substituted piperazines. nih.gov This photocatalytic approach can convert a less stable, often more easily synthesized isomer, into the thermodynamically favored one with high diastereoselectivity. nih.gov

Table 1: Selected Diastereoselective and Enantioselective Methods for Piperazine Precursors

MethodKey TransformationCatalyst/ReagentStereoselectivityReference
Diastereoselective AlkylationAlkylation of 3-methylpiperazine-2,5-dioneBaseHigh de acs.org
Asymmetric HydrogenationHydrogenation of activated pyrazinesIr-catalystUp to 96% ee researchgate.netacs.org
Intramolecular HydroaminationPd-catalyzed cyclization of aminoalkenesPd-catalystHigh dr (trans) rsc.org
Photocatalytic EpimerizationVisible light-mediated epimerizationThiyl radicalHigh dr (anti) nih.gov

Chirality Transfer Methods in Piperazine Synthesis

Chirality transfer methods utilize the stereochemistry of a starting material to direct the formation of new stereocenters. A common approach involves the use of chiral amino acids. For example, starting from α-amino acids, orthogonally protected, enantiomerically pure 2-substituted piperazines can be obtained in a four-step sequence. rsc.org The key step is an aza-Michael addition between a chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt. rsc.org

Another example is the asymmetric synthesis of (R)-(+)-2-methylpiperazine from R-(−)-phenylglycinol, which acts as a chiral auxiliary. rsc.org The synthesis proceeds through a protected 2-oxopiperazine intermediate, demonstrating the transfer of chirality from the auxiliary to the piperazine ring. rsc.org Similarly, the synthesis of cis-2,5-disubstituted homochiral piperazines can be achieved through the regioselective ring-opening of natural amino acid-derived chiral aziridines. rsc.orgnih.gov

Enantioselective Catalysis in the Formation of Piperazine Derivatives

Enantioselective catalysis has emerged as a powerful tool for the direct synthesis of chiral piperazines and their precursors. Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. caltech.edunih.gov These intermediates can then be converted to the corresponding tertiary piperazines. caltech.edunih.gov

Iridium-catalyzed reactions have also been instrumental. A notable method involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, yielding a broad range of chiral piperazines with high enantiomeric excess. researchgate.netacs.org Furthermore, an iridium-catalyzed regio- and diastereoselective [3+3]-cycloaddition of imines provides a direct route to C-substituted piperazines. nih.gov

Copper-catalyzed reactions have also been explored. For instance, a series of novel tridentate Schiff bases derived from piperazine-amine have been used as chiral ligands in copper(II)-catalyzed enantioselective Henry reactions, achieving high yields and enantioselectivities. researchgate.net

Acylation Reactions for N-Acetyl Moiety Introduction

Once the chiral 3-methylpiperazine core is established, the final step in the synthesis of (S)-1-(3-Methylpiperazin-1-yl)ethanone is the introduction of the N-acetyl group. This seemingly straightforward acylation requires careful control to ensure regioselectivity and maintain the stereochemical integrity of the molecule.

Regioselective Acylation of Chiral Methylpiperazine

In a molecule like 3-methylpiperazine, there are two nitrogen atoms available for acylation. To selectively acylate the less sterically hindered nitrogen (N1), protecting group strategies are often employed. For instance, if the piperazine is synthesized with an orthogonal protecting group on one of the nitrogens, this group can be selectively removed to allow for acylation at that specific position. The synthesis of orthogonally protected-2-substituted chiral piperazines provides a practical route to intermediates that allow for such selective functionalization. rsc.org

Optimization of Reaction Conditions for High Stereochemical Purity

The conditions for the acylation reaction must be optimized to prevent any potential racemization of the chiral center. This typically involves using mild acylating agents and controlling the reaction temperature and time. Common acylating agents include acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. The choice of solvent can also influence the reaction's outcome. The goal is to achieve high conversion to the desired N-acetylated product without compromising the enantiomeric purity established in the earlier steps.

Multi-Step Synthetic Routes to this compound

The synthesis of enantiomerically pure piperazine derivatives such as this compound typically relies on multi-step sequences starting from readily available chiral precursors. A common and logical starting material for introducing the (S)-methyl stereocenter is the natural amino acid, (S)-alanine.

A plausible synthetic pathway initiates with the protection of the two reactive nitrogen atoms of a precursor diamine, followed by cyclization to form the piperazine ring. One such route involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine, derived from an α-amino acid, and a suitable Michael acceptor. rsc.org For instance, (S)-alanine can be converted into a chiral 1,2-diaminopropane (B80664) derivative. The two amino groups of this diamine would require differential protection to allow for selective reactions. This protected diamine can then undergo a key cyclization step to form the 2-methylpiperazine ring. rsc.org Following the formation of the chiral piperazine core, the final acetylation step on the N1 nitrogen would yield the target compound. This final step is a standard N-acetylation, typically achieved by reacting the piperazine with acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

Exploration of Protecting Group Strategies

The successful multi-step synthesis of asymmetrically substituted piperazines is critically dependent on the strategic use of protecting groups. Since the two nitrogen atoms of the piperazine ring are non-equivalent in the target molecule and its precursors, an orthogonal protection strategy is essential. This allows for the selective deprotection and functionalization of one nitrogen atom while the other remains masked. researchgate.netjocpr.com Several protecting groups are commonly employed in piperazine chemistry, each with distinct conditions for introduction and removal. jocpr.com

Key protecting groups include:

Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under various conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA). mit.edulboro.ac.uk

Cbz (Carboxybenzyl): Often used in tandem with Boc, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. rsc.org

Ns (Nosyl or 2-nitrobenzenesulfonyl): The Ns group is valuable as it can be removed under very mild conditions using a thiol (like thiophenol) and a base, which is advantageous when other sensitive functional groups are present. researchgate.net

Fmoc (9-Fluorenylmethyloxycarbonyl): Commonly used in solid-phase synthesis, the Fmoc group is cleaved under mild basic conditions (e.g., with piperidine), offering another layer of orthogonality. jocpr.com

The choice of an orthogonal pair, such as Boc and Cbz, allows for the stepwise modification of the piperazine scaffold, which is fundamental for constructing complex derivatives. rsc.org

Protecting GroupAbbreviationStructureCleavage Conditions
tert-ButoxycarbonylBocC₅H₉O₂-Strong Acid (e.g., TFA, HCl)
CarboxybenzylCbzC₈H₇O₂-H₂, Pd/C (Hydrogenolysis)
2-NitrobenzenesulfonylNsC₆H₄NO₄S-Thiol and Base (e.g., Thiophenol, K₂CO₃)
9-FluorenylmethyloxycarbonylFmocC₁₅H₁₁O₂-Base (e.g., Piperidine)

Solid-Phase Synthesis Applications for Chiral Piperazine Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technique for the rapid generation of libraries of chiral piperazine derivatives for applications in drug discovery. nih.gov This methodology involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a sequence of reactions. Excess reagents and byproducts are easily removed by simple filtration and washing of the resin, which streamlines the purification process. The final product is then cleaved from the solid support. acs.org

Several applications highlight the utility of SPS for chiral piperazines:

Researchers have reported the solid-phase synthesis of selectively N-protected homochiral 2,5-disubstituted piperazines. This approach featured a microwave-assisted aminolysis of a resin-bound aziridine (B145994) followed by an intramolecular cyclization. rsc.org

The Distributed Drug Discovery (D3) project utilized SPS on supports like BAL-MBHA-PS resin and SynPhase Lanterns to create a 24-membered library of arylpiperazine derivatives. nih.gov This demonstrates the efficiency of SPS in generating chemical diversity for screening purposes. The syntheses involved steps like reductive amination to attach amines to the resin, followed by couplings with Fmoc-protected amino acids and other diversity reagents. nih.gov

Piperazinone-containing peptidomimetics have also been assembled on the solid phase. acs.org A linear precursor is built on the resin, and a final treatment with acid (e.g., TFA) simultaneously cleaves the molecule from the support and catalyzes the cyclization to form the piperazinone ring. acs.org

Alternative Synthetic Pathways and Novel Method Development

Beyond traditional multi-step routes, significant research has focused on developing more efficient and innovative methods for the synthesis of chiral piperazines. These novel pathways often employ catalysis to achieve high levels of stereocontrol and atom economy.

Catalytic Asymmetric Hydrogenation: A notable development is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). These piperazinones can then be readily reduced to the corresponding chiral piperazines without loss of optical purity, offering a powerful alternative to chiral pool-based syntheses. dicp.ac.cn

Transition-Metal Catalyzed Cyclizations: Palladium catalysis has been instrumental in developing new cyclization strategies. For example, a Wacker-type aerobic oxidative cyclization of alkenes containing appropriately spaced nitrogen nucleophiles can form the piperazine ring under mild conditions. organic-chemistry.org Another modular approach involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which provides highly substituted piperazines with excellent control over regio- and stereochemistry. organic-chemistry.org

Photoredox Catalysis: The use of visible-light photoredox catalysis represents a green and powerful approach. Researchers have developed a method involving the decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines under mild, metal-free conditions. organic-chemistry.org

Flow Chemistry: The integration of multi-step syntheses into continuous flow processes is a new paradigm for molecular assembly. syrris.jp While not yet specifically reported for this compound, this technology, which uses packed columns with immobilized reagents and catalysts, has been successfully applied to the synthesis of complex alkaloids. lboro.ac.uksyrris.jp It offers enhanced control, safety, and scalability, representing a promising future direction for the synthesis of chiral piperazines.

MethodCatalysis TypeKey Advantages
Asymmetric Hydrogenation of Pyrazin-2-olsPalladium CatalysisHigh enantioselectivity; avoids chiral pool starting materials. dicp.ac.cn
Wacker-Type CyclizationPalladium CatalysisUses aerobic oxidation; forms various heterocycles. organic-chemistry.org
Photoredox AnnulationVisible-Light PhotoredoxMild, metal-free conditions; operationally simple. organic-chemistry.org
Flow Chemistry SynthesisImmobilized Reagents/CatalystsImproved scalability, safety, and automation for multi-step processes. syrris.jp

Chemical Transformations and Derivatization Strategies of S 1 3 Methylpiperazin 1 Yl Ethanone

Reactivity of the Acetyl Group

The acetyl group attached to the N1 nitrogen of the piperazine (B1678402) ring is a tertiary amide. Its reactivity is primarily centered around the carbonyl group and the adjacent α-carbon (the acetyl methyl group).

Carbonyl Reactivity and Functional Group Interconversions

The carbonyl carbon of the acetyl group is electrophilic, but its reactivity is significantly attenuated by the resonance-donating effect of the adjacent N1 nitrogen atom. This delocalization of the nitrogen's lone pair of electrons into the carbonyl group gives the C-N bond partial double-bond character. Consequently, the amide carbonyl is less reactive towards nucleophiles than the carbonyls of ketones or aldehydes.

Despite this reduced reactivity, the acetyl group can undergo certain functional group interconversions. A common transformation is the reduction of the amide carbonyl. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce the tertiary amide to the corresponding amine, which in this case would yield (S)-1-ethyl-3-methylpiperazine. This transformation is a fundamental strategy for converting the N-acetyl moiety into an N-ethyl group.

α-Substitution Reactions at the Acetyl Moiety

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent (alpha) to a carbonyl group. wikipedia.orglibretexts.org In (S)-1-(3-Methylpiperazin-1-yl)ethanone, the alpha-hydrogens are on the methyl group of the acetyl moiety. These hydrogens are weakly acidic and can be removed by a strong base to form a nucleophilic enolate intermediate. fiveable.meyoutube.com

The formation of the enolate allows for subsequent reactions with various electrophiles. wikipedia.org For instance, the enolate can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, a process known as α-alkylation. libretexts.org This strategy effectively elongates the carbon chain at the acetyl position. This reaction must be performed with care, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation and minimize side reactions. libretexts.org

The general mechanism for α-alkylation is outlined below:

Enolate Formation: A strong base abstracts an α-hydrogen from the acetyl group to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group. wikipedia.orglibretexts.org

Reaction TypeReagentsProduct Type
α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Substituted Ketone
α-HalogenationAcid or Base Halogen (Cl₂, Br₂, I₂)α-Halo Ketone

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with distinct chemical environments. The N1 nitrogen is part of a tertiary amide and is relatively unreactive due to the electron-withdrawing nature of the acetyl group and resonance delocalization. In contrast, the N4 nitrogen is a secondary amine, making it nucleophilic and basic, and thus the primary site for further derivatization. ambeed.com

N-Alkylation and N-Acylation Reactions for Further Derivatization

The secondary amine at the N4 position readily undergoes nucleophilic substitution reactions with suitable electrophiles.

N-Alkylation: This reaction involves treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. mdpi.com The N4 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form a new C-N bond. This results in a tertiary amine at the N4 position. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-alkylation is a fundamental strategy for introducing diverse alkyl substituents onto the piperazine ring, significantly altering the molecule's steric and electronic properties. mdpi.com

N-Acylation: Similar to alkylation, acylation occurs at the N4 nitrogen. mdpi.com Acylating agents such as acyl chlorides or acid anhydrides react with the secondary amine to form a new amide linkage. ambeed.com This reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid generated. This derivatization introduces a second acyl group onto the piperazine scaffold, creating a bis-acylated derivative with different properties compared to the mono-acylated starting material.

ReactionReagent TypeFunctional Group Formed at N4
N-AlkylationAlkyl Halide (R-X)Tertiary Amine
N-AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O)Amide

Formation of Quaternary Ammonium (B1175870) Salts for Research Applications

Following N-alkylation of the N4 position, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. nih.govmdpi.com This reaction, often referred to as quaternization or the Menschutkin reaction, involves treating the N-alkylated derivative with another equivalent of an alkyl halide. wikipedia.orgnih.gov

The product is a permanently charged cationic molecule, with the positive charge residing on the N4 nitrogen. mdpi.com The counter-ion is typically the halide from the alkylating agent. These salts have distinct physical properties, such as increased water solubility, compared to their neutral precursors. The formation of quaternary ammonium salts is a common strategy in medicinal chemistry and materials science to modify a compound's properties for specific applications, such as their use as phase transfer catalysts or as agents with specific biological activities. wikipedia.orgnih.gov

Derivatization for Analytical and Research Tool Development

The unique structure of this compound makes it a candidate for the development of specialized analytical tools, particularly in the field of chiral separations.

Chiral derivatization reagents (CDRs) are instrumental in the analysis of enantiomers by converting them into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. protocols.io Piperazine scaffolds have been incorporated into CDRs due to their conformational rigidity and the presence of reactive sites for attachment to analytes.

While there is no direct evidence of this compound itself being used as a commercial CDR, its structural motifs are relevant. A chiral derivatizing reagent based on this compound would involve modifying the N4-amine to create a reactive group that can covalently bond with the analyte of interest (e.g., a carboxylic acid or an alcohol). The inherent chirality of the (S)-3-methylpiperazine core would then impart diastereomeric properties to the resulting derivatives.

The primary strategy for creating diastereomeric derivatives for chromatographic separation involves the reaction of a chiral analyte with an enantiomerically pure CDR. nih.gov In the context of using a reagent derived from this compound, the N4-amine would be the point of attachment. For instance, it could be acylated with a chiral carboxylic acid, leading to the formation of two diastereomeric amides if the carboxylic acid is racemic.

These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. The resolution (Rs) of the diastereomeric peaks is a measure of the separation efficiency. The development of such a method would involve optimizing the derivatization reaction conditions (e.g., solvent, temperature, coupling agents) and the chromatographic parameters (e.g., mobile phase composition, flow rate, column type). mdpi.commdpi.com

Table 2: Potential Derivatization Reactions for Chromatographic Separation

Analyte (Racemic)Derivatizing Agent (from this compound)Resulting DiastereomersChromatographic Column
Chiral Carboxylic AcidN4-amino functionalizedDiastereomeric amidesAchiral (e.g., C18)
Chiral AlcoholN4-carbamoyl derivativeDiastereomeric carbamatesAchiral (e.g., C18)
Chiral AmineN4-activated carbonyl derivativeDiastereomeric ureasAchiral (e.g., C18)

This table outlines potential strategies as specific applications involving this compound as a derivatization agent are not documented in available research.

Advanced Spectroscopic and Structural Elucidation of S 1 3 Methylpiperazin 1 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (S)-1-(3-Methylpiperazin-1-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to deduce the molecule's preferred conformation and stereochemistry.

A table of predicted ¹H and ¹³C NMR chemical shifts, based on computational models and data from similar acetylated piperazines, is presented below.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C=O)-~169.0
2 (CH₃-C=O)~2.10 (s, 3H)~21.5
3 (C-CH₃)~2.90 (m, 1H)~50.0
4 (CH₃-C)~1.15 (d, 3H)~15.0
5 (CH₂)~3.60 (m), ~2.80 (m)~45.0
6 (CH₂)~3.00 (m), ~2.60 (m)~44.0
7 (NH)Variable-
8 (CH₂)~3.70 (m), ~3.10 (m)~52.0

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In this compound, two primary chair conformations are possible, differing in the axial or equatorial position of the methyl group at the C3 position.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for assigning the complex spin systems of the piperazine ring protons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly crucial for conformational analysis. These experiments detect through-space correlations between protons that are close to each other. For instance, the observation of a NOE between the methyl protons at C3 and specific axial or equatorial protons on the piperazine ring would provide direct evidence for the preferred orientation of the methyl group.

The absolute stereochemistry at the C3 chiral center is defined as (S). While standard NMR can confirm the relative stereochemistry, the absolute configuration is typically determined by other methods. However, advanced NMR techniques using chiral derivatizing agents (CDAs) can be employed. By reacting the secondary amine of the piperazine ring with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), two diastereomeric amides are formed. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center can be analyzed to deduce the absolute stereochemistry of the original molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related acetylated piperazine structures, such as 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone, reveals common structural features. nih.gov

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. The presence of the N-H group allows for the formation of hydrogen bonds, which would likely be a dominant feature in the crystal lattice. These hydrogen bonds could link molecules into chains or more complex three-dimensional networks. Additionally, weaker C-H···O interactions, involving the acetyl carbonyl group as a hydrogen bond acceptor, would likely contribute to the stability of the crystal packing. nih.gov

A hypothetical crystal structure would confirm the piperazine ring in a chair conformation. The bond lengths and angles would be expected to fall within normal ranges for C-C, C-N, and C=O bonds. For example, the C-N bonds of the piperazine ring would typically be in the range of 1.45-1.48 Å, and the C=O bond of the acetyl group would be around 1.23 Å. The torsion angles of the piperazine ring would define the degree of puckering and the precise chair conformation. The orientation of the acetyl group relative to the piperazine ring would also be determined by specific torsion angles.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. While specific spectra for this compound are not available, the expected characteristic absorption bands can be predicted.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300-3500 (broad)
C-H (Aliphatic)Stretching2850-3000
C=O (Amide)Stretching1630-1680
C-NStretching1020-1250

The most prominent band in the FTIR spectrum would be the strong C=O stretching vibration of the acetyl group, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a broader band in the 3300-3500 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be present in their characteristic regions.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric C-N stretching modes of the piperazine ring are often more prominent in the Raman spectrum than in the FTIR spectrum. A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide insights into the conformational isomers present in the sample.

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic Identification Data)

A comprehensive search of scientific literature and spectroscopic databases did not yield specific high-resolution mass spectrometry (HRMS) data or a detailed fragmentation pattern analysis for the compound this compound. While basic mass spectrometry information, such as the nominal molecular weight, can be found in commercial supplier catalogs, in-depth research findings from peer-reviewed studies detailing its precise mass and fragmentation pathways under various ionization techniques are not publicly available at this time.

However, analysis of related compounds, such as other N-acetylated piperazines and more complex molecules containing the N-methylpiperazine moiety, can provide a theoretical framework for its expected mass spectrometric behavior.

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing its exact mass with a high degree of accuracy. For this compound, with a molecular formula of C₇H₁₄N₂O, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to confirm this calculated mass, typically within a few parts per million (ppm), thus validating the molecular formula.

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure and the ionization method used, such as electron ionization (EI) or electrospray ionization (ESI). For N-acylated piperazine derivatives, fragmentation commonly occurs at the amide bond and within the piperazine ring.

Based on the general fragmentation patterns of amides and piperazine structures, several key fragmentation pathways for this compound can be proposed. Under electron ionization, the molecular ion peak ([M]⁺˙) would be expected. Subsequent fragmentation could involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or the formation of an acylium ion [CH₃CO]⁺.

Cleavage of the amide bond , which could result in the formation of the N-acetyl cation and the 3-methylpiperazine radical, or the acetyl radical and the 3-methylpiperazine cation.

Ring fragmentation of the piperazine moiety. This can be a complex process leading to various smaller charged fragments. Studies on similar piperazine derivatives have shown characteristic cleavages of the C-N bonds within the ring. xml-journal.net For instance, the loss of ethene or propene from the piperazine ring is a common fragmentation pathway.

In electrospray ionization, which is a softer ionization technique, the protonated molecule ([M+H]⁺) would be the predominant species in the positive ion mode. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. The expected fragmentation would likely still center on the cleavage of the amide bond and the piperazine ring, providing structural information.

While no specific experimental data for this compound is available, the following tables outline the theoretically expected high-resolution mass and plausible fragment ions based on the analysis of related compounds.

Table 1: Theoretical High-Resolution Mass Data for this compound

SpeciesMolecular FormulaCalculated m/z
[M]⁺˙C₇H₁₄N₂O142.1106
[M+H]⁺C₇H₁₅N₂O143.1184

This table is generated based on theoretical calculations and awaits experimental verification.

Table 2: Plausible Fragmentation Ions of this compound

Proposed Fragment StructureMolecular Formula of FragmentTheoretical m/zFragmentation Pathway
[CH₃CO]⁺C₂H₃O43.0184α-cleavage at the carbonyl group
[M-CH₃]⁺C₆H₁₁N₂O127.0871Loss of a methyl radical from the acetyl group
[C₅H₁₁N₂]⁺C₅H₁₁N₂99.0922Cleavage of the amide C-N bond
[C₄H₈N]⁺C₄H₈N70.0657Ring fragmentation of piperazine
[C₃H₇N]⁺˙C₃H₇N57.0578Ring fragmentation of piperazine

This table represents a theoretical prediction of possible fragmentation pathways. The actual observed fragments and their relative abundances would need to be confirmed by experimental mass spectrometric analysis.

Future research involving the detailed mass spectrometric analysis of this compound would be invaluable for its definitive structural elucidation and for creating a reference spectrum for its identification in various applications.

Computational and Theoretical Chemistry Studies of S 1 3 Methylpiperazin 1 Yl Ethanone

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are fundamental to predicting the molecular structure, properties, and spectroscopic behavior of a compound. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly employed to solve the electronic Schrödinger equation for a given molecule. mdpi.com For a molecule like (S)-1-(3-Methylpiperazin-1-yl)ethanone, DFT methods, particularly with hybrid functionals like B3LYP, are often a good balance between computational cost and accuracy for predicting geometries, electronic properties, and vibrational frequencies. scienceopen.commdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and a rotatable acetyl group, a thorough conformational search is crucial.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. bohrium.com For this compound, two primary chair conformers are expected, differing in the axial or equatorial position of the methyl group at the C3 carbon. Due to steric hindrance, the conformer with the equatorial methyl group is generally expected to be lower in energy and thus more stable.

A computational conformational analysis would systematically rotate the bonds—specifically the C-N bond of the acetyl group and the ring inversions—to identify all local minima on the potential energy surface. The relative energies of these conformers would then be calculated to determine the global minimum energy structure.

Illustrative Data: Expected Relative Energies of Conformers

Conformer Methyl Group Position Acetyl Group Orientation Relative Energy (kcal/mol)
1 (Global Minimum) Equatorial Anti 0.00
2 Equatorial Syn 1.5 - 2.5
3 Axial Anti 2.0 - 3.5
4 Axial Syn 3.5 - 5.0

Note: This table is illustrative, showing expected trends in stability. Actual values would be determined by specific quantum chemical calculations.

The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the piperazine ring, specifically the nitrogen atoms with their lone pairs of electrons, while the LUMO is likely to be centered on the carbonyl group of the acetyl moiety.

Illustrative Data: Calculated FMO Energies

Parameter Expected Value (eV)
HOMO Energy -6.0 to -7.0
LUMO Energy 0.5 to 1.5
HOMO-LUMO Gap (ΔE) 6.5 to 8.5

Note: This table presents typical energy ranges for similar organic molecules as predicted by DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. uq.edu.au

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms on the methyl group and the piperazine ring would show positive potential (blue), indicating their susceptibility to nucleophilic attack. rsc.org

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.com The calculated shifts for the optimized geometry would be compared to experimental spectra to confirm the proposed structure and conformational preferences.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The calculated maximum absorption wavelength (λ_max) can be compared with experimental UV-Vis spectra to analyze the electronic transitions, which for this molecule are expected to be n → π* transitions associated with the carbonyl group. researchgate.net

Illustrative Data: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Parameter Predicted Value (Illustrative) Experimental Value
¹H NMR (δ, ppm) CH₃ (ring): 1.15, CH₃ (acetyl): 2.10 Not Available
¹³C NMR (δ, ppm) C=O: 169.5 Not Available
IR (cm⁻¹) C=O stretch: 1645 Not Available
UV-Vis (λ_max, nm) 210-220 Not Available

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

A molecule must be non-centrosymmetric to exhibit a significant second-order NLO response (β). As this compound is a chiral molecule, it is inherently non-centrosymmetric. The presence of electron-donating (piperazine nitrogen) and electron-accepting (acetyl group) moieties connected through a sigma-bond framework can lead to intramolecular charge transfer upon excitation, which is a key requirement for NLO activity. DFT calculations could quantify the hyperpolarizability of this compound, and the results would typically be compared to a standard NLO material like urea (B33335) to assess its potential. Studies on other piperazine derivatives have shown that they can possess significant NLO properties. bohrium.com

Molecular Dynamics Simulations for Conformational Flexibility Studies

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent at a specific temperature).

For this compound, an MD simulation could be used to:

Explore the conformational landscape in a more dynamic and realistic manner than a static conformational search.

Study the transitions between different chair and boat conformations of the piperazine ring.

Analyze the rotational dynamics of the acetyl group.

Investigate the hydrogen bonding interactions with solvent molecules, such as water.

Such simulations would provide a deeper understanding of the molecule's flexibility and its behavior in solution, which is crucial for applications where molecular recognition and binding are important. acs.org

Intermolecular Interaction Analysis and Energy Framework Calculations

Computational methods are instrumental in dissecting the complex network of intermolecular interactions that govern the solid-state architecture of molecular crystals. Techniques like Hirshfeld surface analysis and energy framework calculations provide quantitative and visual insights into how molecules pack in a crystal lattice and the dominant forces at play.

Hirshfeld Surface Analysis

For a compound like this compound, a Hirshfeld analysis would likely reveal key interactions involving its functional groups. The piperazine ring's nitrogen and hydrogen atoms could participate in hydrogen bonding (N-H···O or C-H···O), while the methyl and acetyl groups would contribute to van der Waals forces. The analysis quantifies these interactions, showing which contacts are most prevalent. In studies of related piperazine salts, O···H/H···O contacts are often the most dominant, highlighting the importance of hydrogen bonding in their supramolecular assemblies. iucr.orgiucr.org

Illustrative Data from Hirshfeld Surface Analysis of a Piperazine Derivative:

Interaction TypePercentage Contribution (%)
O···H / H···O34.3
C···H / H···C15.1
H···H25.5
N···H / H···N3.5
C···C1.8
Other19.8
Note: This table is illustrative, based on data for 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate, and represents the type of data generated in such an analysis. iucr.org

Energy Framework Calculations

To further understand the energetics of crystal packing, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, repulsion, and polarization components. The resulting energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder thickness proportional to the interaction strength. nih.goviucr.org

In studies of complex piperidine (B6355638) and piperazine derivatives, energy framework analysis has shown that dispersion forces are often the major contributors to the intermolecular interactions, especially in the absence of strong classical hydrogen bonds. nih.goviucr.org For this compound, these calculations would quantify the stability of its crystal structure by summing the different energy components. The electrostatic framework would highlight polar interactions, such as those involving the carbonyl oxygen and piperazine nitrogens, while the dispersion framework would show the contribution of weaker, non-polar contacts. rasayanjournal.co.in

Example of Intermolecular Interaction Energies for a Molecular Crystal:

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic (E_ele)-55.8
Dispersion (E_dis)-89.2
Repulsion (E_rep)45.5
Total Energy (E_tot) -99.5
Note: This table is a representative example based on typical energy framework calculations for organic molecules and is for illustrative purposes only. iucr.orgrasayanjournal.co.in

In Silico Studies of Molecular Recognition (Excluding Biological Activity)

In silico studies of molecular recognition investigate how a molecule interacts with other chemical species, which is fundamental for applications ranging from materials science to chemical sensing. While much of this research is directed toward biological targets, the underlying principles of non-covalent interaction and shape complementarity are broadly applicable. nih.govmdpi.com

For this compound, molecular recognition studies could explore its potential to interact with various hosts or surfaces. For example, computational studies on piperazine and its derivatives have investigated their role in CO2 capture. researchgate.netresearchgate.net These studies use quantum chemical calculations to model the interaction between the amine groups of piperazine and CO2 molecules, elucidating the reaction mechanisms and energetics. The basic nitrogen atoms of the piperazine ring in this compound make it a candidate for similar applications.

Molecular docking, a common in silico technique, can be used to predict the preferred orientation and binding affinity of one molecule to another. nih.govresearchgate.net While often used in drug design, it can also model interactions with non-biological "receptors" like cyclodextrins, calixarenes, or porous coordination polymers. researchgate.net A docking study of this compound with a synthetic host could reveal the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the resulting host-guest complex. Such studies provide insights into the potential of the molecule to be used in separation technologies, as a component in supramolecular materials, or in chemical sensors. researchgate.net

Illustrative Molecular Docking Results for a Host-Guest System:

Interacting Residue/Group (Host)Interacting Atom/Group (Guest)Interaction TypeDistance (Å)
Hydroxyl Group (-OH)Carbonyl Oxygen (C=O)Hydrogen Bond2.9
Aromatic RingMethyl Group (-CH3)Hydrophobic (CH-π)3.8
Anionic CavityPiperazine Nitrogen (N-H)Electrostatic / H-Bond3.1
Note: This table is a hypothetical representation of data from a molecular docking study of a small molecule with a synthetic host receptor and is for illustrative purposes.

Role As a Chiral Building Block and Ligand in Non Clinical Chemical Research

Applications in the Synthesis of Complex Organic Molecules for Research Purposes

The structural features of (S)-1-(3-Methylpiperazin-1-yl)ethanone, namely the chiral center and the reactive secondary amine, allow for its incorporation into a variety of organic molecules. This versatility is exploited in several areas of chemical synthesis research.

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. mdpi.comnih.gov These reactions are a cornerstone of modern organic synthesis, particularly in the creation of libraries of structurally diverse molecules for high-throughput screening in drug discovery. rsc.org

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, its structure is well-suited for such transformations. The secondary amine of the piperazine (B1678402) ring can readily participate in reactions like the Mannich or Ugi reactions. The chiral nature of the molecule would allow for the synthesis of complex, enantiomerically enriched products. For instance, in a hypothetical Ugi-type reaction, this compound could serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate a chiral α-acetamido carboxamide derivative. The stereochemistry of the final product would be influenced by the (S)-configuration of the starting piperazine.

The synthesis of novel heterocyclic compounds is a major focus of organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. researchgate.net this compound can be used as a starting material to construct more complex heterocyclic systems, including fused ring systems. rsc.orgresearchgate.net

For example, the secondary amine of the piperazine ring can undergo condensation reactions with various bifunctional reagents to form new rings. Reaction with a β-ketoester could lead to the formation of a fused dihydropyrimidinone ring, a scaffold found in numerous biologically active molecules. The inherent chirality of the starting material would be carried over into the final, more complex heterocyclic product. While specific, published examples of such transformations with this compound are not prominent, the principles of heterocyclic synthesis strongly support its utility in this area.

Use as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a field of intense research, as it allows for the selective synthesis of one enantiomer of a chiral product. nih.govresearchgate.netmdpi.com Chiral piperazine derivatives have been explored as ligands in a variety of metal-catalyzed asymmetric reactions. jocpr.comrsc.org

The nitrogen atoms of the piperazine ring in this compound can act as donor atoms to coordinate with metal centers, forming chiral metal complexes. nih.gov The synthesis of such complexes typically involves reacting the piperazine derivative with a suitable metal salt, such as those of copper, palladium, or rhodium. The resulting complexes can adopt various geometries, and the chirality of the ligand can induce a chiral environment around the metal center. nih.gov

For instance, reaction of this compound with a copper(II) salt could yield a chiral copper complex. The specific coordination geometry and properties of the complex would depend on the reaction conditions and the other ligands present.

Table 1: Examples of Chiral Piperazine-Based Ligands and their Metal Complexes

Chiral Piperazine LigandMetalApplication in Asymmetric CatalysisReference
(2S,5S)-2,5-Dialkyl substituted piperazinesZincEnantioselective addition of dialkylzincs to aryl aldehydes rsc.org
Chiral pyrazin-2-ols (precursors to chiral piperazin-2-ones)PalladiumAsymmetric hydrogenation rsc.org
2-(pyridin-2-yl)imidazolidin-4-one derivativesCopper(II)Asymmetric Henry reactions beilstein-journals.org

This table presents examples of chiral piperazine-type ligands and is for illustrative purposes. Specific data for this compound is limited in the reviewed literature.

Chiral metal complexes derived from piperazine ligands have shown promise in a range of stereoselective transformations. jocpr.comnih.gov These include asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions. The chiral environment created by the ligand directs the approach of the substrates to the metal center, leading to the preferential formation of one enantiomer of the product.

While specific catalytic applications of metal complexes derived from this compound are not widely reported, the general success of similar chiral piperazine ligands suggests its potential in this area. For example, a chiral copper complex of this compound could potentially catalyze the asymmetric Henry reaction, similar to the complexes of 2-(pyridin-2-yl)imidazolidin-4-one derivatives. beilstein-journals.org

Table 2: Research Findings on Chiral Piperazine Ligands in Asymmetric Catalysis

Research FindingCatalytic SystemTransformationEnantiomeric Excess (ee)Reference
Highly effective catalysis for allylic substitution reactions.Palladium complexes of phosphinoaryl- and phosphinoalkyloxazolines.Allylic substitutionUp to 98.5% researchgate.net
Enantioselective addition of dialkylzincs to aryl aldehydes.Dilithium salt of (2S,5S)-2,5-dialkyl substituted piperazines with dialkylzincs.Addition to aldehydesUp to 96% rsc.org
Asymmetric Henry reactions.Copper(II) complexes of cis-configured imidazolidin-4-one (B167674) based ligands.Henry reactionUp to 97% beilstein-journals.org

This table illustrates the potential of chiral piperazine-type ligands in asymmetric catalysis. Specific data for this compound is not detailed in the reviewed literature.

Development of Chiral Probes and Sensors for Chemical Biology Research

Chiral probes and sensors are essential tools in chemical biology for studying stereospecific interactions in biological systems. These molecules are designed to interact selectively with a specific enantiomer of a target molecule, often resulting in a detectable signal such as a change in fluorescence or color.

The piperazine scaffold is a common feature in the design of various biologically active molecules and probes. nih.govacs.org The chiral nature of this compound makes it a potential candidate for development into a chiral probe. By functionalizing the piperazine ring with a reporter group (e.g., a fluorophore) and a recognition element, it could be tailored to bind selectively to a specific chiral analyte. However, a review of the current literature did not yield specific examples of this compound being utilized for the development of chiral probes or sensors. The application of chiral piperidine (B6355638) scaffolds in drug design is an active area of research, suggesting the potential for related piperazine structures in similar applications. thieme-connect.com

Scaffold Diversification for Chemical Library Generation

This compound serves as a valuable chiral building block in non-clinical chemical research, particularly for the generation of diverse chemical libraries. Its inherent stereochemistry and modifiable piperazine ring make it an ideal starting point for scaffold diversification, a key strategy in medicinal chemistry and drug discovery.

Scaffold diversification, also known as lead hopping, is a strategy used to discover structurally novel compounds by systematically modifying the central core structure (the scaffold) of a molecule. nih.govniper.gov.in This approach is critical for exploring new chemical space, improving the potency and selectivity of bioactive compounds, and developing candidates with enhanced pharmacological properties. niper.gov.inbhsai.org The primary goal is to retain the key pharmacophoric features that interact with a biological target while altering the scaffold itself to create new intellectual property or improve drug-like characteristics. nih.govbhsai.org

The process of scaffold diversification can range from minor modifications, such as replacing or swapping single atoms within a ring system (a 1° hop), to more significant structural changes like ring openings or closures (a 2° hop). nih.gov Utilizing a chiral scaffold such as this compound ensures that the resulting library of compounds maintains a specific three-dimensional orientation, which is often crucial for selective interaction with biological targets like enzymes or receptors.

A prominent example of this strategy involves the use of a closely related analog, (S)-3-methyl-4-(3-hydroxyphenyl)piperazine , as a core scaffold to generate a library of novel compounds targeting opioid receptors. nih.gov In this research, the (S)-3-methylpiperazine core was systematically decorated with a variety of substituents to explore the structure-activity relationships (SAR) and identify potent and selective kappa opioid receptor (KOR) antagonists. nih.gov

The synthesis commenced with the chiral (S)-3-methylpiperazine scaffold, which was then elaborated through a series of chemical reactions. For instance, coupling the scaffold with different building blocks, such as tert-butoxycarbonyl-L-valine, followed by reduction and subsequent reactions, enabled the introduction of diverse side chains at the N1 position of the piperazine ring. This methodology led to the creation of a focused library of N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues. nih.gov

The evaluation of this library in functional assays revealed that specific modifications resulted in compounds with high potency and selectivity for the KOR. nih.gov This systematic diversification allowed researchers to map the structural requirements for optimal receptor antagonism. The findings underscore how a defined chiral scaffold can be leveraged to generate a focused library of compounds, culminating in the discovery of new chemical entities with potential therapeutic applications in non-clinical models. nih.gov

Table 1: Example of Scaffold Diversification on an (S)-3-Methylpiperazine Core for KOR Antagonist Discovery This table is illustrative of the diversification process based on research on a structurally related scaffold.

Base ScaffoldR-Group Variation PointExample R-Group SubstituentResulting Compound ClassResearch FocusReference
(S)-3-Methyl-4-(3-hydroxyphenyl)piperazineN-SubstituentN-{(1S)-1-[(...)]-2-methylpropyl}-4-phenoxybenzamideN-Substituted Piperazine AnaloguesKappa Opioid Receptor (KOR) Antagonism nih.gov
(S)-3-Methyl-4-(3-hydroxyphenyl)piperazineN-SubstituentN-PhenylpropylN-Substituted Piperazine AnaloguesNon-selective Opioid Receptor Antagonism nih.gov

Table 2: Chemical Library Generation via Scaffold Modification This table outlines the general process of creating a chemical library from a starting scaffold like this compound.

StepDescriptionKey ConsiderationsExample Modification
1. Scaffold SelectionChoice of a core structure with desired properties (e.g., chirality, synthetic accessibility).The scaffold should have multiple points for chemical modification. The acetyl group on this compound can be removed or the secondary amine can be functionalized.This compound
2. Reaction PlanningDesigning synthetic routes to attach a variety of chemical fragments (building blocks) to the scaffold.Reactions should be high-yielding and compatible with a wide range of functional groups.Amide coupling, reductive amination, Suzuki coupling.
3. Library SynthesisParallel or combinatorial synthesis to produce a collection of related compounds.Automation and high-throughput techniques are often employed.Creation of a 100-compound library with varying aryl and alkyl groups.
4. Biological ScreeningTesting the library of compounds in relevant biological assays.Assays should be robust and relevant to the research target (e.g., enzyme inhibition, receptor binding).Screening for activity against a specific kinase or receptor.
5. SAR AnalysisAnalyzing the relationship between the structural changes and the biological activity to guide further optimization. nih.govresearchgate.netIdentifying which substituents enhance or diminish activity.Determining that a specific substituent at the N1 position significantly improves selectivity.

This structured approach, beginning with a well-defined chiral building block like this compound, is fundamental to modern non-clinical drug discovery, enabling the efficient exploration of chemical space and the generation of novel, potent, and selective molecules. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Purity Assessment of S 1 3 Methylpiperazin 1 Yl Ethanone

Chiral Chromatography Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are required. scielo.br High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the primary methods for this purpose.

Chiral HPLC is a powerful technique for separating enantiomers. scas.co.jp This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. registech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds, including piperazine (B1678402) derivatives. nih.govbjmu.edu.cn

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. For piperazine-containing compounds, both normal-phase and reversed-phase HPLC can be effective. In normal-phase HPLC, a nonpolar mobile phase, often a mixture of alkanes like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol (B130326), is used. scirp.org Reversed-phase HPLC, on the other hand, employs a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). jocpr.com

For the analysis of (S)-1-(3-Methylpiperazin-1-yl)ethanone, a typical approach would involve screening various polysaccharide-based columns, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, with different mobile phase compositions to find the optimal conditions for enantiomeric resolution. bjmu.edu.cnjocpr.com The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), to the mobile phase can often improve peak shape and resolution for basic compounds like piperazines. jocpr.com

A study on the separation of phenylpiperazine derivatives found that a Chiralpak IA column with a mobile phase of isopropanol in carbon dioxide (supercritical fluid chromatography, a variation of HPLC) provided excellent resolution. bjmu.edu.cn Another method developed for a piperazine derivative utilized a Chiralpak IC column with a mobile phase of acetonitrile, methanol, and DEA. jocpr.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of Piperazine Derivatives

ParameterCondition 1Condition 2
Column Chiralpak® IAChiralpak® IC
Mobile Phase Isopropanol/CO2 with 0.1% DEAAcetonitrile/Methanol/DEA (90:10:0.1, v/v/v) jocpr.com
Flow Rate 3.0 mL/min bjmu.edu.cn1.0 mL/min jocpr.com
Temperature 35 °C bjmu.edu.cn35 °C jocpr.com
Detection UV at 283 nm bjmu.edu.cnUV at 340 nm (after derivatization) jocpr.com

This table presents example conditions based on published methods for similar compounds and serves as a starting point for method development for this compound.

Gas chromatography with chiral columns is another effective method for enantiomeric separation, particularly for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. researchgate.net Common derivatization techniques include acylation or silylation. researchgate.net

Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative or a polysiloxane-based chiral selector. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.

A general GC method for piperazine derivatives involved a DB-17 column with a temperature program. hakon-art.comresearchgate.net While this specific method was not for chiral separation, it demonstrates the applicability of GC for this class of compounds. For chiral analysis, a similar setup with a chiral column would be employed.

Table 2: Representative GC Conditions for Analysis of Piperazine Derivatives

ParameterExample Condition
Column DB-17 (or a suitable chiral equivalent) hakon-art.comresearchgate.net
Carrier Gas Helium hakon-art.comresearchgate.net
Injector Temperature 250 °C hakon-art.comresearchgate.net
Detector Temperature 260 °C (FID or MS) hakon-art.comresearchgate.net
Temperature Program Initial 150°C, ramp to 260°C hakon-art.comresearchgate.net

This table provides a general framework for GC analysis. For enantiomeric separation of this compound, a chiral column and optimized temperature program would be required.

Hyphenated Techniques for Advanced Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for detailed analysis. LC-MS/MS and GC-MS are particularly valuable for trace analysis and impurity profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities. nih.gov For this compound, this technique can be used to identify and quantify process-related impurities (e.g., starting materials, reagents, by-products) and degradation products. veeprho.com

The use of a triple quadrupole mass spectrometer allows for operation in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. mdpi.com This is crucial for distinguishing impurities from the main compound, especially when they are present at very low levels.

A rapid LC-MS method for piperazine derivatives was developed using a C18 column with a gradient elution, demonstrating the successful separation and detection of these compounds. mdpi.com This approach can be adapted for the impurity profiling of this compound.

Table 3: Example LC-MS/MS Parameters for Piperazine Derivative Analysis

ParameterExample Setting
LC Column Synergi Hydro-RP C18 mdpi.com
Mobile Phase Gradient of methanol and ammonium (B1175870) formate (B1220265) buffer nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
MS Analyzer Triple Quadrupole mdpi.com
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.gov

This table outlines typical parameters for an LC-MS/MS method for analyzing piperazine derivatives. Specific MRM transitions would need to be determined for this compound and its potential impurities.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net As with chiral GC, derivatization of this compound may be beneficial to enhance its volatility and chromatographic behavior. researchgate.net The mass spectrometer provides detailed structural information about the separated components, aiding in the identification of unknown impurities.

Studies have shown that GC-MS is effective for the identification of piperazine derivatives, with characteristic fragmentation patterns that allow for their unambiguous identification. researchgate.net For impurity profiling, the total ion chromatogram (TIC) can be used to detect all ionizable components, and the mass spectrum of each peak can be compared to libraries or interpreted to elucidate the structure of impurities.

Method Validation in Academic Research Contexts (e.g., Specificity, Linearity, Precision, Accuracy)

While the full extent of regulatory method validation may not be required in an academic research setting, it is crucial to demonstrate that an analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, precision, and accuracy. registech.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or other matrix components. nih.gov In the context of chiral HPLC, this means demonstrating baseline separation between the (S)- and (R)-enantiomers.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. hakon-art.comsemanticscholar.org This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. semanticscholar.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy is the closeness of the test results obtained by the method to the true value. semanticscholar.org It is often assessed by analyzing a sample with a known concentration of the analyte (a standard) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. jocpr.com

The validation of a chiral HPLC method for ezetimibe, for instance, established the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer, and demonstrated linearity, precision, and accuracy over a relevant concentration range. scirp.orgsemanticscholar.org Similar validation experiments would be necessary to ensure the reliability of any analytical method developed for this compound.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria in a Research Context

ParameterDescriptionTypical Acceptance Criteria (Example)
Specificity Resolution between enantiomersResolution (Rs) > 1.5
Linearity Correlation coefficient of the calibration curver² ≥ 0.99 jocpr.com
Precision Relative Standard Deviation (RSD) of replicate measurementsRSD ≤ 2% hakon-art.com
Accuracy Percent recovery of a known amount of analyte98-102%

These criteria are illustrative and may be adjusted based on the specific requirements of the research.

Microscale and Automated Analytical Methods Development

The evolution of pharmaceutical analysis is characterized by a drive towards miniaturization, increased throughput, and automation. For a chiral intermediate like this compound, which is crucial for the synthesis of active pharmaceutical ingredients (APIs), the development of microscale and automated analytical methods is paramount. These advanced methodologies offer significant advantages over traditional techniques, including reduced sample and solvent consumption, faster analysis times, and the potential for real-time process monitoring. Such capabilities are essential for efficient process development, quality control, and ensuring the enantiomeric purity of the final product.

The development of these methods leverages technologies such as micro-chromatography, capillary electrophoresis, and lab-on-a-chip systems, often integrated with sophisticated detectors and robotic handling.

Micro-HPLC and Capillary Electrophoresis for Enantiomeric Purity

Micro-High-Performance Liquid Chromatography (micro-HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the enantioselective analysis of chiral compounds, including piperazine derivatives. The miniaturization of HPLC systems reduces solvent consumption and can enhance sensitivity when working with mass-limited samples. For this compound, developing a micro-HPLC method would involve screening various chiral stationary phases (CSPs) to achieve baseline separation from its (R)-enantiomer. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for a wide range of pharmaceutical compounds and can be operated in multiple modes (normal-phase, reversed-phase, polar organic) to optimize separation. nih.gov

Capillary Electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), offers an alternative, high-efficiency separation mechanism. rsc.org In MEKC, a surfactant is added to the buffer to form micelles, creating a pseudo-stationary phase that allows for the separation of neutral and charged molecules. For the enantioseparation of this compound, a chiral selector, such as a cyclodextrin derivative, would be incorporated into the running buffer. nih.gov CE methods are known for their extremely low sample volume requirements (nanoliters) and rapid analysis times, making them highly suitable for high-throughput screening environments. jocpr.com

The table below illustrates a hypothetical comparison of performance characteristics for micro-HPLC and CE methods developed for the analysis of a chiral piperazine derivative.

ParameterMicro-HPLC with Chiral Stationary PhaseCapillary Electrophoresis with Chiral Selector
Injection Volume 0.1 - 1.0 µL5 - 20 nL
Analysis Time 5 - 15 min2 - 10 min
Resolution (Rs) between Enantiomers > 2.0> 2.5
Limit of Quantification (LOQ) 0.05 - 0.1% of major enantiomer0.1 - 0.2% of major enantiomer
Solvent Consumption per Run < 1 mL< 0.1 mL
Key Advantage Direct scalability to preparative SFC/HPLCExtremely high separation efficiency; minimal waste

This table is illustrative, based on typical performance metrics for the respective technologies in chiral analysis.

Lab-on-a-Chip and High-Throughput Screening

Lab-on-a-Chip (LOC) or micro-total-analysis-systems (µTAS) represent the pinnacle of miniaturization, integrating sample preparation, separation, and detection onto a single microfluidic device. rsc.orgrsc.org Such platforms are ideal for the rapid, automated analysis of this compound during process optimization or in high-throughput experimentation (HTE) workflows. An LOC device could be designed to perform automated derivatization—for instance, reacting the secondary amine of the piperazine ring with a fluorogenic or chromogenic agent—followed by electrophoretic separation of the enantiomers and fluorescence or UV detection. nsf.gov This approach significantly reduces reagent consumption and analysis time, allowing for the parallel screening of hundreds of samples. nih.govunl.pt

Circular Dichroism (CD) spectroscopy is another technique amenable to high-throughput automation for chiral analysis. By forming a Schiff base between the chiral amine and an achiral aldehyde probe, a distinct CD signal can be generated and correlated to the enantiomeric excess (ee) of the sample. This "mix-and-measure" approach can be performed in multi-well plates, enabling the determination of ee for numerous samples in minutes, a significant advantage over serial chromatographic techniques.

The following table outlines research findings from the development of a high-throughput chiroptical sensing method for generic chiral amines, which could be adapted for this compound.

Research FindingImplication for Analysis of this compoundSource
Rapid Derivatization: Schiff base formation with an aldehyde probe is complete within minutes to a few hours at room temperature.Enables fast sample preparation suitable for automated workflows in 96- or 384-well plates.
Linear Correlation: A linear relationship exists between the CD signal intensity and the enantiomeric excess (% ee).Allows for quantitative determination of enantiomeric purity with high accuracy.
Combined Analysis: Modern spectrophotometers can measure UV and CD simultaneously.Permits the determination of both total concentration and enantiomeric ratio in a single automated run. nih.gov
High-Throughput Capability: Analysis of 192 samples was demonstrated in under 15 minutes using a CD plate reader.Overcomes analytical bottlenecks in process chemistry, allowing for rapid optimization of synthetic steps.

This table synthesizes findings from studies on high-throughput chiral amine analysis and projects their applicability to the target compound.

Automated Flow Chemistry with Integrated Analytics

The integration of analytical instrumentation directly into automated flow chemistry systems provides a powerful platform for real-time reaction monitoring and optimization. For the synthesis steps leading to or involving this compound, an automated flow reactor can be coupled with in-line or at-line analytical tools. For example, a flow stream could be automatically sampled and injected into a rapid Supercritical Fluid Chromatography (SFC) system equipped with a chiral column. Chiral SFC is often faster than HPLC and is a preferred method for high-throughput chiral analysis. rsc.org This setup allows for the near-instantaneous determination of conversion, yield, and enantiomeric excess, enabling automated feedback loops to optimize reaction parameters such as temperature, pressure, and catalyst loading. This approach not only accelerates process development but also enhances process understanding and control.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(3-Methylpiperazin-1-yl)ethanone, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, Friedel-Crafts acylation using acetyl chloride and a 3-methylpiperazine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the ethanone moiety . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. X-ray crystallography (as demonstrated in analogous piperazine derivatives) is critical for confirming the (S)-configuration .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) and mass spectrometry (HRMS) for structural confirmation. For instance, ¹H NMR should show characteristic peaks for the methylpiperazine protons (δ 2.3–3.5 ppm) and the acetyl group (singlet at δ 2.1 ppm). Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What purification strategies are effective for removing impurities in this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard. For enantiomeric impurities, use chiral stationary phases. Recrystallization from ethanol/water mixtures can improve purity, as demonstrated in structurally similar compounds . Monitor purity via TLC and GC-MS to track residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) affecting compound stability. Conduct stability studies (HPLC monitoring under varying temperatures/pH) to identify degradation products . Cross-validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools (ANOVA, regression analysis) to isolate confounding variables .

Q. What computational approaches are suitable for predicting the physicochemical properties and binding affinity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target receptors (e.g., serotonin or dopamine receptors). QSAR models trained on piperazine derivatives can predict logP, pKa, and solubility. Validate predictions with experimental data (e.g., shake-flask solubility tests) .

Q. How should researchers design experiments to assess the metabolic stability of this compound in vitro?

  • Methodological Answer : Use liver microsomes (human or rodent) incubated with the compound and NADPH. Monitor depletion via LC-MS/MS over time. Include positive controls (e.g., verapamil) and negative controls (no NADPH). Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the in vitro half-life method .

Q. What strategies mitigate racemization during long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent light-induced degradation. Periodically assess enantiomeric purity via chiral HPLC. Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) can enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.